BenchChemオンラインストアへようこそ!

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

Physicochemical profiling Drug-likeness Lipophilicity

This compound combines a 2,4-dichlorophenyl pharmacophore (linked to TopoII poisoning in analogs) with a 4-methyl-3-nitrobenzamide moiety (distinct from reference Cdc25B/PTP1B inhibitors). It occupies unexplored chemical space for Abl/SIRT2 kinase panels. Procure as a high-purity screening candidate to generate novel SAR data before publication.

Molecular Formula C16H10Cl2N4O3S
Molecular Weight 409.24
CAS No. 391863-81-3
Cat. No. B2570713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
CAS391863-81-3
Molecular FormulaC16H10Cl2N4O3S
Molecular Weight409.24
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H10Cl2N4O3S/c1-8-2-3-9(6-13(8)22(24)25)14(23)19-16-21-20-15(26-16)11-5-4-10(17)7-12(11)18/h2-7H,1H3,(H,19,21,23)
InChIKeyYFGWJJCTJNCLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide (CAS 391863-81-3): Procurement-Grade Structural and Pharmacophoric Baseline


N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide (CAS 391863-81-3) is a synthetic heterocyclic compound characterized by a 1,3,4-thiadiazole core bearing a 2,4-dichlorophenyl substituent at the 5-position and a 4-methyl-3-nitrobenzamide moiety at the 2-position . With a molecular formula of C₁₆H₁₀Cl₂N₄O₃S and a molecular weight of approximately 409.25 g/mol, this compound occupies a distinct physicochemical space (calculated LogP ~4.66, topological polar surface area 101 Ų) . The compound is catalogued in the ZINC database (ZINC107965494) and is commercially available from multiple vendors as a research-grade chemical . Critically, as of the latest ChEMBL release, no bioactivity data have been reported for this specific compound in peer-reviewed literature, a fact that directly shapes its procurement positioning as a high-priority candidate for de novo screening rather than as a validated tool compound .

Why N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide Cannot Be Replaced by Generic In-Class Analogs: A Pharmacophore Integrity Argument


Within the 1,3,4-thiadiazol-2-yl-benzamide chemical space, even minor substituent alterations produce profound shifts in biological target engagement. The 2,4-dichlorophenyl group at the thiadiazole 5-position has been demonstrated in published analogs to confer human topoisomerase II (TopoII) poisoning activity (e.g., 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole stabilizes the DNA-TopoII cleavage complex at IC₅₀ values of 120–160 μM against MCF-7 cells) , while the presence and position of electron-withdrawing nitro groups on the benzamide ring critically modulate potency in Cdc25B/PTP1B phosphatase inhibition assays, where IC₅₀ values range from 0.85 to 8.75 μg/mL across a panel of thiadiazole amide derivatives . The simultaneous presence of a 4-methyl group ortho to the 3-nitro substituent on the benzamide ring of CAS 391863-81-3 introduces steric and electronic effects absent in simpler 4-nitrobenzamide analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (CAS 313662-95-2), which has documented anti-inflammatory and anti-tubercular activities comparable to budesonide and isoniazid respectively . Generic substitution with a compound lacking either the 2,4-dichlorophenyl motif or the 4-methyl-3-nitro arrangement would constitute a chemically distinct probe with unpredictable pharmacological outcomes, undermining experimental reproducibility and SAR continuity.

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Fingerprint Differentiation: LogP, tPSA, and Molecular Weight vs. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

CAS 391863-81-3 occupies a substantially more lipophilic and sterically differentiated physicochemical space compared to the simpler 5-ethyl-4-nitrobenzamide analog CAS 313662-95-2. The target compound has a computed LogP of 4.66 versus approximately 1.66 for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide . This ~3 log unit increase in lipophilicity, combined with a larger molecular weight (409.25 vs. 278.29 g/mol), predicts markedly different membrane permeability, tissue distribution, and nonspecific protein binding profiles that are critical for both in vitro assay performance and in vivo pharmacokinetic behavior . The topological polar surface area (tPSA) of CAS 391863-81-3 is 101 Ų, placing it near the upper boundary of the commonly cited 140 Ų cutoff for oral bioavailability, while the comparator's tPSA of approximately 129 Ų positions it closer to that threshold .

Physicochemical profiling Drug-likeness Lipophilicity

Structural Pharmacophore Differentiation: 2,4-Dichlorophenyl Motif Linked to Topoisomerase II Poisoning Activity

The 2,4-dichlorophenyl substituent at the thiadiazole 5-position, present in CAS 391863-81-3, has been directly implicated in TopoII poisoning activity in a published series of 2,5-disubstituted-1,3,4-thiadiazoles. Specifically, 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (compound 3 in the Plech et al. series) and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (compound 4) both stabilized the DNA-TopoII cleavage complex, a hallmark of TopoII poison mechanism, with MCF-7 cytotoxicity IC₅₀ values of 120–160 μM . In contrast, compounds in the same series lacking the 2,4-dichlorophenyl group (e.g., compound 1: 2-(4-methylphenylamino)-5-phenyl-1,3,4-thiadiazole; compound 5: 2-(4-chlorophenylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazole) did not exhibit TopoII poisoning activity, demonstrating that this pharmacophoric element is a critical determinant of mechanism-specific cytotoxicity . CAS 391863-81-3 retains this 2,4-dichlorophenyl motif while distinguishing itself through a unique benzamide connectivity (amide at the 2-position rather than aniline at the 2-position), potentially offering differential binding mode characteristics .

Topoisomerase II inhibition Breast cancer DNA damage

Nitrobenzamide Substitution Pattern Differentiation: 4-Methyl-3-Nitro vs. 4-Nitro in Phosphatase Inhibitory Activity

The 4-methyl-3-nitro substitution pattern on the benzamide ring of CAS 391863-81-3 is structurally distinct from the more commonly explored 4-nitrobenzamide motif found in analogs such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. In the broader thiadiazole amide class, the presence and positioning of electron-withdrawing groups on the benzamide moiety are critical determinants of phosphatase inhibitory potency: a series of thiadiazole amide derivatives evaluated against Cdc25B and PTP1B showed IC₅₀ ranges of 1.18–8.01 μg/mL and 0.85–8.75 μg/mL respectively, with the most potent compounds (5b and 4l) achieving IC₅₀ values of 1.18 and 0.85 μg/mL, comparable to reference inhibitors Na₃VO₄ (IC₅₀ = 0.93 μg/mL) and oleanolic acid (IC₅₀ = 0.85 μg/mL) . The 4-methyl group in CAS 391863-81-3 introduces both steric bulk and an electron-donating inductive effect that modulates the electron deficiency of the nitroaromatic system, potentially altering the compound's capacity to participate in π-stacking interactions with catalytic site residues relative to the 4-nitro-only analogs . The 4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide scaffold (CSID:646508) has been reported to exhibit HDAC inhibitory activity with IC₅₀ values comparable to vorinostat (SAHA) in related analogs such as 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide .

Cdc25B phosphatase PTP1B inhibitor Thiadiazole amide SAR

Antibacterial Activity Class-Level Potential: Amide-Containing 1,3,4-Thiadiazole Derivatives Against Xanthomonas spp.

1,3,4-Thiadiazole derivatives containing an amide moiety have demonstrated potent antibacterial activity against phytopathogenic bacteria. In a systematic CoMFA-guided optimization study, compound 30 (a 1,3,4-thiadiazole-amide derivative) exhibited EC₅₀ values of 2.1 mg/L against Xanthomonas oryzae pv. oryzicola and 1.8 mg/L against X. oryzae pv. oryzae, representing approximately 47-fold and 51-fold improvements over the commercial bactericide thiodiazole copper (EC₅₀ = 99.6 and 92.5 mg/L, respectively) . While CAS 391863-81-3 has not been directly tested in this assay system, its structural architecture—featuring both the 1,3,4-thiadiazole heterocycle and a benzamide linkage—aligns with the pharmacophoric elements identified in the CoMFA model that drove the design of compound 30 . The 2,4-dichlorophenyl substituent present in CAS 391863-81-3 is distinct from the substituents in compound 30, offering a differentiated entry point for agricultural bactericide screening .

Antibacterial Agricultural bactericide Xanthomonas oryzae

Kinase Inhibitory Scaffold Potential: Bcr-Abl and SIRT2 Inhibition in Structurally Related 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold has demonstrated tractable kinase inhibitory activity in multiple published series. A nitrothiazole-containing thiadiazole derivative (compound 2 in the Altıntop et al. series) inhibited Abl protein kinase with an IC₅₀ of 7.4 μM and showed selective cytotoxicity against Bcr-Abl-positive K562 chronic myelogenous leukemia cells . In a separate chemotype, 1,3,4-thiadiazole-based SIRT2 inhibitors have achieved IC₅₀ values ranging from 6.62 μM (ST132) to 10.62 μM (ST95), with the latter demonstrating selective growth inhibition of MCF-7 (IC₅₀ = 111.10 μM) and LNCaP (IC₅₀ = 14.69 μM) cancer cell lines . CAS 391863-81-3, while not yet evaluated against these targets, presents a hybrid pharmacophore that merges the 2,4-dichlorophenyl-thiadiazole moiety (associated with TopoII and kinase inhibition) with a 4-methyl-3-nitrobenzamide fragment, offering a structurally novel entry point for kinase selectivity profiling .

Kinase inhibition Bcr-Abl SIRT2 Chronic myelogenous leukemia

Synthetic Tractability and Intermediate Availability: Differentiation from 5-Benzyl and 5-Alkyl Thiadiazole Analogs

The synthesis of CAS 391863-81-3 proceeds via a well-precedented two-step route: (1) preparation of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 28004-63-9) via cyclization of 2,4-dichlorobenzoic acid derivatives with thiosemicarbazide, followed by (2) amide coupling with 4-methyl-3-nitrobenzoic acid or its activated derivative . The key intermediate, 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine, is commercially available from multiple suppliers (PubChem CID 182638) with documented purity specifications ≥95%, enabling reliable procurement for both in-house synthesis and scale-up . This contrasts with 5-benzyl-substituted thiadiazole intermediates, which often require multi-step alkylation sequences with lower reported yields . The aryl-aryl connectivity at the thiadiazole 5-position also provides greater conformational rigidity compared to 5-alkyl or 5-benzyl analogs (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide), as demonstrated by crystallographic data on N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide, where the thiadiazole ring forms defined dihedral angles of 24.94° and 48.11° with the dichloro- and difluoro-substituted benzene rings respectively .

Synthetic chemistry Thiadiazole synthesis Intermediate sourcing

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide: Evidence-Driven Application Scenarios


De Novo Anticancer Screening Against Topoisomerase II-Dependent Cancer Cell Lines

The presence of the 2,4-dichlorophenyl pharmacophore, demonstrated in published analogs to confer TopoII poisoning activity against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ = 120–160 μM) , supports the prioritization of CAS 391863-81-3 for cytotoxicity screening against TopoII-dependent cancer cell lines. Researchers should include MCF-7, MDA-MB-231, and K562 (Bcr-Abl-positive) cells in primary screening panels, with doxorubicin as a positive control. The compound's distinct amide connectivity at the thiadiazole 2-position (versus the aniline linkage in published TopoII poisons) offers a unique SAR expansion opportunity around a mechanistically validated target.

Phosphatase Inhibitor Screening (Cdc25B and PTP1B) for Oncology and Metabolic Disease Programs

Thiadiazole amide derivatives have demonstrated potent dual Cdc25B/PTP1B inhibition with IC₅₀ values as low as 1.18 μg/mL (Cdc25B) and 0.85 μg/mL (PTP1B), comparable to reference inhibitors . The 4-methyl-3-nitrobenzamide motif in CAS 391863-81-3 represents a chemically distinct electronic configuration relative to previously tested analogs. Procurement for phosphatase inhibitor screening is warranted, with the recommendation to include oleanolic acid and Na₃VO₄ as reference compounds. Positive hits in PTP1B assays would open applications in type 2 diabetes and obesity research, while Cdc25B activity would support oncology applications.

Agricultural Bactericide Discovery Against Xanthomonas Pathogens in Rice

The 1,3,4-thiadiazole-amide chemotype has yielded compounds with EC₅₀ values of 1.8–2.1 mg/L against Xanthomonas oryzae pathovars, outperforming the commercial standard thiodiazole copper by approximately 50-fold . CAS 391863-81-3, with its 2,4-dichlorophenyl substituent, should be evaluated in minimum inhibitory concentration (MIC) assays against X. oryzae pv. oryzae and X. oryzae pv. oryzicola, with follow-up in planta protective and curative activity assessment in rice leaf blight and leaf streak models. The compound's physicochemical profile (LogP ~4.66) suggests favorable leaf penetration characteristics for foliar application.

Kinase Selectivity Profiling Against Abl and SIRT2 in Hematological Malignancy Models

Published data demonstrate that 1,3,4-thiadiazole derivatives can achieve single-digit micromolar inhibition of both Abl kinase (IC₅₀ = 7.4 μM, selective against K562 cells) and SIRT2 (IC₅₀ = 6.62–10.62 μM) . CAS 391863-81-3 occupies a hybrid chemical space not yet explored in kinase panels. Procurement is recommended for broad kinase selectivity screening, with particular focus on Abl, SIRT2, and CDK1 (the latter identified as a target of thiadiazole-benzamide derivative 19 in Hekal et al., 2023, with G2/M cell cycle arrest in MCF-7 cells) . Positive hits would support lead optimization for chronic myelogenous leukemia or solid tumor indications.

Quote Request

Request a Quote for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.